molecular formula C13H16FN3O B11748169 2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

Cat. No.: B11748169
M. Wt: 249.28 g/mol
InChI Key: QYEQFXBKKRXVCZ-UHFFFAOYSA-N
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Description

2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the fluoroethyl group: The pyrazole intermediate is then reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the phenol group: The final step involves the reaction of the fluoroethyl-pyrazole intermediate with a phenol derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol
  • 2-[({[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

Uniqueness

2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c14-5-6-17-10-11(8-16-17)7-15-9-12-3-1-2-4-13(12)18/h1-4,8,10,15,18H,5-7,9H2

InChI Key

QYEQFXBKKRXVCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN(N=C2)CCF)O

Origin of Product

United States

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